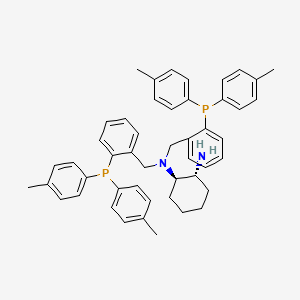

(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

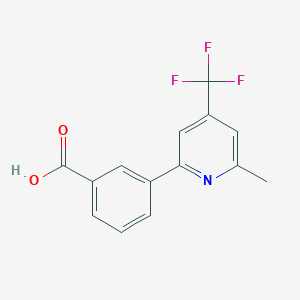

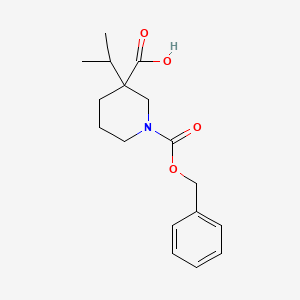

“(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine” is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular formula of C48H52N2P2 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 718.89 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.Applications De Recherche Scientifique

Chiral Coordination Complexes and Optical Materials

- Studies have demonstrated the use of chiral diamine derivatives in forming mononuclear and polymeric cadmium(II) complexes, which exhibit luminescent properties and potential as optical materials. These complexes display significant second-harmonic generation (SHG) efficiency, suggesting applications in nonlinear optics Lin Cheng et al., 2013.

Structural Characterization and Crystal Packing

- Crystal packing studies reveal the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in the assembly of isomeric diamines, leading to distinctive molecular conformations and potential implications for material design C. Lai et al., 2006.

Asymmetric Catalysis

- Chiral diamine derivatives have been applied as effective catalysts in asymmetric synthesis, including aldol reactions and hydroformylation processes. These applications highlight the potential for diamine derivatives in enantioselective catalysis, leading to products with high yields and selectivity Biao Xu et al., 2013; Teruyuki Hayashi et al., 1979.

Luminescent Properties and SHG Response

- The synthesis and characterization of chiral complexes with diamine derivatives have shown potential applications in optical materials due to their luminescent properties and SHG response. This highlights the role of these compounds in developing materials for optical and photonic applications Lin Cheng et al., 2012.

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care. If inhaled or contacted with skin or eyes, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off with soap and water, and rinsing with pure water for at least 15 minutes . It’s also recommended to avoid dust formation and to use personal protective equipment .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Cyclohexane-1,2-diamine", "2-(di-p-tolylphosphino)benzaldehyde", "Benzyl bromide", "Sodium hydride", "Chloroform", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of (2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine", "a. Dissolve cyclohexane-1,2-diamine (1.0 g, 9.5 mmol) in chloroform (20 mL) and add 2-(di-p-tolylphosphino)benzaldehyde (3.0 g, 9.5 mmol) and sodium hydride (0.4 g, 16.7 mmol).", "b. Stir the mixture at room temperature for 24 hours.", "c. Filter the mixture and wash the solid with methanol.", "d. Recrystallize the solid from ethyl acetate to obtain (2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine as a white solid (3.0 g, 80%).", "Step 2: Synthesis of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine", "a. Dissolve (2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine (1.0 g, 2.2 mmol) in chloroform (20 mL) and add benzyl bromide (1.5 g, 7.3 mmol) and sodium hydride (0.2 g, 8.3 mmol).", "b. Stir the mixture at room temperature for 24 hours.", "c. Filter the mixture and wash the solid with methanol.", "d. Recrystallize the solid from ethyl acetate to obtain (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine as a white solid (1.5 g, 70%).", "Step 3: Purification of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine", "a. Dissolve (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine (1.0 g, 1.5 mmol) in methanol (20 mL) and add hydrochloric acid (1.0 mL, 37% in water).", "b. Stir the mixture at room temperature for 2 hours.", "c. Neutralize the mixture with sodium hydroxide (1.0 mL, 10% in water).", "d. Extract the mixture with ethyl acetate (3 x 20 mL).", "e. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "f. Recrystallize the solid from ethyl acetate to obtain pure (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine as a white solid (0.5 g, 50%)." ] } | |

Numéro CAS |

1150113-65-7 |

Formule moléculaire |

C48H52N2P2 |

Poids moléculaire |

718.9 g/mol |

Nom IUPAC |

(1R,2R)-1-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine |

InChI |

InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-49-45-13-7-8-14-46(45)50-34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46,49-50H,7-8,13-14,33-34H2,1-4H3/t45-,46-/m1/s1 |

Clé InChI |

JXYDDLYRBBLEEG-AWSIMMLFSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN[C@@H]4CCCC[C@H]4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |

SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N |

SMILES canonique |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CNC4CCCCC4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456567.png)

![4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride](/img/structure/B1456568.png)

![2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine](/img/structure/B1456570.png)

![2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456571.png)

![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)

![Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1456585.png)